molecular formula C13H22O2 B12673323 (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate CAS No. 71662-22-1

(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate

Cat. No.: B12673323
CAS No.: 71662-22-1
M. Wt: 210.31 g/mol
InChI Key: HWOVQMSYUZIVEB-SRVKXCTJSA-N
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Description

(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate is an organic compound that belongs to the class of cyclohexyl esters This compound is characterized by a cyclohexane ring substituted with a methyl group and a methylvinyl group, along with a propionate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate typically involves the esterification of (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexanol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1alpha,2beta,5alpha)-
  • Menthol
  • Hexahydrothymol

Uniqueness

(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl propionate is unique due to its specific structural configuration and the presence of both a methylvinyl group and a propionate ester. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

71662-22-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

[(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexyl] propanoate

InChI

InChI=1S/C13H22O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h10-12H,2,5-8H2,1,3-4H3/t10-,11-,12-/m0/s1

InChI Key

HWOVQMSYUZIVEB-SRVKXCTJSA-N

Isomeric SMILES

CCC(=O)O[C@H]1C[C@H](CC[C@@H]1C)C(=C)C

Canonical SMILES

CCC(=O)OC1CC(CCC1C)C(=C)C

Origin of Product

United States

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